H3 Receptor Antagonists: Derivatives of thiazolo[4,5-b]pyridine incorporating the 4-(Piperidin-1-yl)butan-2-one scaffold exhibited promising H3 receptor antagonistic activity. []
α-Glucosidase Inhibitors: A derivative, 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one, demonstrated significant α-glucosidase inhibition compared to acarbose, highlighting its potential in managing diabetes. []
NLRP3 Inflammasome Inhibitors: Researchers explored benzo[d]imidazole-2-one derivatives incorporating the 4-(Piperidin-1-yl)butan-2-one substructure, leading to the identification of promising NLRP3 inhibitors for inflammatory diseases. []
CB1 Receptor Agonists & Antagonists: Several studies utilized 4-(Piperidin-1-yl)butan-2-one as a scaffold for developing both agonists and antagonists targeting the CB1 receptor, indicating its versatility in modulating this receptor system. [, , ]
Anticancer Agents: Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues exhibited antiproliferative activity against various cancer cell lines, highlighting the potential of this core structure for developing anticancer drugs. []
Other Applications: This scaffold also serves as a starting point for synthesizing compounds with potential as human CCR5 antagonists for HIV treatment, [] potent human beta(3) agonists for obesity and diabetes management, [] and larvicidal agents against Anopheles arabiensis. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6